molecular formula C5H8F2O2S B6264470 3-[(difluoromethyl)sulfanyl]-2-methylpropanoic acid CAS No. 1465114-57-1

3-[(difluoromethyl)sulfanyl]-2-methylpropanoic acid

Cat. No. B6264470
CAS RN: 1465114-57-1
M. Wt: 170.2
InChI Key:
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Description

3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid (DFMMP) is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. DFMMP is a colorless solid that is soluble in water and has a melting point of around -20°C. It is a relatively new compound, first synthesized in 2006, and has since been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.

Mechanism of Action

3-[(difluoromethyl)sulfanyl]-2-methylpropanoic acid is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. It has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. The mechanism of action of this compound is not well understood, but it is believed to interact with various proteins and enzymes in the body. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, and to interact with proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been studied extensively in the scientific community due to its unique properties and potential applications. It has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. In addition to its potential applications, this compound has also been studied for its biochemical and physiological effects. Studies have shown that this compound can modulate the activity of several enzymes involved in metabolic pathways, including cytochrome P450, and can also interact with proteins involved in cell signaling pathways. In addition, this compound has been shown to inhibit the growth of some cancer cells and to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

3-[(difluoromethyl)sulfanyl]-2-methylpropanoic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a convenient starting material for various organic synthesis reactions. In addition, this compound is soluble in water, which makes it easier to work with in aqueous solutions. However, this compound is not very stable, and it can easily decompose in the presence of light or heat. It also has a low melting point, so it is not suitable for use in reactions that require high temperatures.

Future Directions

The potential applications of 3-[(difluoromethyl)sulfanyl]-2-methylpropanoic acid are still being explored. Some future directions that could be explored include:
1. Investigating the potential of this compound as an anti-cancer agent, as well as its effects on other diseases.
2. Exploring the potential of this compound as a tool for studying protein-protein interactions.
3. Developing new methods for synthesizing this compound and other compounds containing the difluoromethylsulfanyl radical.
4. Investigating the potential of this compound as a reagent for organic synthesis reactions.
5. Studying the effects of this compound on various cellular processes, such as gene expression and cell signaling pathways.
6. Developing new methods for using this compound in laboratory experiments.
7. Exploring the potential of this compound as a tool for studying enzyme structure and function.
8. Investigating the potential of this compound as a therapeutic agent for various diseases.
9. Exploring the potential of this compound as a drug delivery system.
10. Studying the effects of this compound on the environment.

Synthesis Methods

The synthesis of 3-[(difluoromethyl)sulfanyl]-2-methylpropanoic acid is accomplished through an oxidation-reduction reaction of 2-methyl-1-propanol with a difluoromethylsulfanyl radical. The reaction is conducted in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride, to facilitate the reaction. The reaction yields this compound as the main product, with some minor byproducts.

Scientific Research Applications

3-[(difluoromethyl)sulfanyl]-2-methylpropanoic acid has been studied extensively in the scientific community due to its unique properties and potential applications. It has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds, including heterocycles and other organic molecules. In medicinal chemistry, this compound has been used as a starting material for the synthesis of small-molecule drugs and as an intermediate in the synthesis of other compounds. In biochemistry, this compound has been used as a substrate in enzymatic reactions, as a probe for protein-protein interactions, and as a tool for studying the structure and function of enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(difluoromethyl)sulfanyl]-2-methylpropanoic acid involves the introduction of a difluoromethylthio group onto a 2-methylpropanoic acid molecule.", "Starting Materials": [ "2-methylpropanoic acid", "difluoromethylthiol", "activated ester reagent", "base" ], "Reaction": [ "The activated ester reagent is reacted with 2-methylpropanoic acid in the presence of a base to form an activated ester intermediate.", "The difluoromethylthiol is then added to the activated ester intermediate to form the desired product, 3-[(difluoromethyl)sulfanyl]-2-methylpropanoic acid.", "The reaction mixture is then purified to isolate the product." ] }

CAS RN

1465114-57-1

Molecular Formula

C5H8F2O2S

Molecular Weight

170.2

Purity

0

Origin of Product

United States

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